Oil Orange ss
Overview
Description
Oil orange ss appears as red needles or orange powder. Sublimes above 374°F. (NTP, 1992)
This compound is a member of azobenzenes.
Mechanism of Action
Target of Action
C.I. Solvent Orange 2 is primarily used as a dye . Its primary targets are therefore the materials it is intended to color, which can range from oil products to printing inks and stationery . The compound interacts with these materials, imparting a distinct orange color.
Mode of Action
The mode of action of C.I. Solvent Orange 2 involves the interaction of the dye with its target material. The dye molecules adhere to the material, resulting in a change in the material’s color . The exact nature of this interaction can vary depending on the specific material and the conditions under which the dyeing process takes place.
Biochemical Pathways
As a dye, CIThe process of dyeing involves a series of chemical reactions, including the interaction of the dye with the material and potentially with other chemicals used in the dyeing process .
Pharmacokinetics
The term pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body As CIIt’s worth noting that the compound is insoluble in water , which can affect its distribution and use in various applications.
Result of Action
The primary result of the action of C.I. Solvent Orange 2 is the imparting of an orange color to the target material . This can be used for a variety of purposes, from coloring oil products to creating vibrant inks for printing .
Action Environment
The action of C.I. Solvent Orange 2 can be influenced by various environmental factors. For example, the compound is stable under normal conditions, but can react with strong oxidizing agents . Additionally, the compound’s solubility can affect its efficacy in different environments . It’s also worth noting that the compound may pose environmental hazards, and care should be taken to prevent it from entering water bodies .
Biochemical Analysis
Biochemical Properties
The biochemical properties of CIIt is known that the compound is stable and does not readily interact with enzymes, proteins, or other biomolecules . This suggests that C.I. Solvent Orange 2 does not play a significant role in biochemical reactions.
Cellular Effects
The cellular effects of CIIt is known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that C.I. Solvent Orange 2 may have some impact on cell function, although the specific pathways and processes affected are not currently known.
Molecular Mechanism
The molecular mechanism of action of CIGiven its stability and lack of reactivity, it is unlikely that the compound exerts its effects through binding interactions with biomolecules or changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, C.I. Solvent Orange 2 is known to be stable and does not degrade over time . There is currently no information available on the long-term effects of C.I. Solvent Orange 2 on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the toxicity of C.I. Solvent Orange 2 has been studied. The lethal dose (LDLo) varies depending on the species and route of exposure. For example, the LDLo is 200mg/kg for dogs via intravenous exposure, and 5000mg/kg for rats and rabbits via oral exposure . These studies suggest that the effects of C.I. Solvent Orange 2 can vary with different dosages.
Transport and Distribution
The transport and distribution of CIGiven its insolubility in water, it is likely that the compound does not readily cross cell membranes .
Subcellular Localization
The subcellular localization of CIGiven its chemical properties, it is unlikely that the compound is targeted to specific compartments or organelles within the cell .
Properties
IUPAC Name |
1-[(2-methylphenyl)diazenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-17-14-8-4-3-7-13(14)10-11-16(17)20/h2-11,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFCCCIRTOLPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Record name | OIL ORANGE SS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025808, DTXSID30873446 | |
Record name | C.I. Solvent Orange 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(E)-(2-Methylphenyl)diazenyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oil orange ss appears as red needles or orange powder. Sublimes above 374 °F. (NTP, 1992), Red or orange solid; [CAMEO] | |
Record name | OIL ORANGE SS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Oil Orange SS | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6449 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), INSOLUBLE IN WATER; SLIGHTLY SOLUBLE IN ETHANOL, CHLOROFORM & BENZENE | |
Record name | OIL ORANGE SS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | OIL ORANGE SS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RED NEEDLES CRYSTALLIZED FROM GLACIAL ACETIC ACID | |
CAS No. |
2646-17-5, 93449-46-8 | |
Record name | OIL ORANGE SS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Orange OT | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2646-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Orange 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oil Orange ss | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58044 | |
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Record name | 2-Naphthalenol, 1-[2-(2-methylphenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | C.I. Solvent Orange 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(E)-(2-Methylphenyl)diazenyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-methylphenyl)azo]-2-naphthol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT ORANGE 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E939MCU4ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | OIL ORANGE SS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
268 °F (NTP, 1992), 131 °C | |
Record name | OIL ORANGE SS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | OIL ORANGE SS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2949 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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